molecular formula C11H12N2O5 B5065225 2-[(4-nitrobenzoyl)amino]ethyl acetate

2-[(4-nitrobenzoyl)amino]ethyl acetate

Cat. No.: B5065225
M. Wt: 252.22 g/mol
InChI Key: DNVXDPWZYGKWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-nitrobenzoyl)amino]ethyl acetate is a synthetic organic compound belonging to the class of nitrobenzoates. It is characterized by its pale yellow powder form and is widely used in scientific research, particularly in experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-nitrobenzoyl)amino]ethyl acetate typically involves the reaction of 4-nitrobenzoic acid with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-nitrobenzoyl)amino]ethyl acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

    Substitution: Sodium hydroxide, ethanol as a solvent.

Major Products Formed

    Reduction: 2-[(4-aminobenzoyl)amino]ethyl acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-nitrobenzoyl)amino]ethyl acetate is utilized in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-nitrobenzoyl)amino]ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-nitrobenzoyl)amino]propyl acetate
  • 2-[(4-nitrobenzoyl)amino]butyl acetate
  • 2-[(4-nitrobenzoyl)amino]methyl acetate

Uniqueness

2-[(4-nitrobenzoyl)amino]ethyl acetate is unique due to its specific structural features, such as the ethyl acetate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Properties

IUPAC Name

2-[(4-nitrobenzoyl)amino]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-8(14)18-7-6-12-11(15)9-2-4-10(5-3-9)13(16)17/h2-5H,6-7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVXDPWZYGKWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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